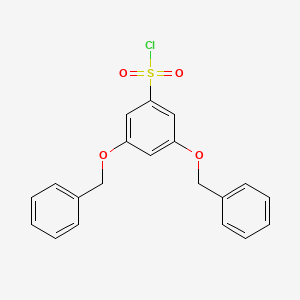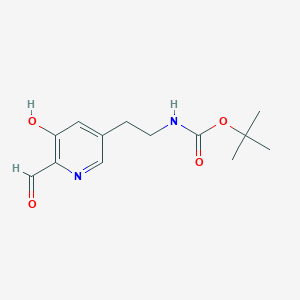![molecular formula C9H7N5 B14858182 9H-[1,2,4]Triazino[6,5-B]indol-3-amine](/img/structure/B14858182.png)
9H-[1,2,4]Triazino[6,5-B]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-[1,2,4]Triazino[6,5-B]indol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a triazine ring fused with an indole structure, which imparts unique chemical and biological properties. The combination of these two structures enhances its potential for various applications, particularly in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-[1,2,4]Triazino[6,5-B]indol-3-amine typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid. This reaction yields the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . Further reactions with various reagents, such as ammonia, hydrazine hydrate, and semicarbazide hydrochloride, lead to the formation of the desired compound .
Industrial Production Methods
The key steps involve careful control of reaction conditions, purification processes, and the use of appropriate solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9H-[1,2,4]Triazino[6,5-B]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine or indole rings.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a wide range of substituted triazinoindole compounds .
Scientific Research Applications
9H-[1,2,4]Triazino[6,5-B]indol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 9H-[1,2,4]Triazino[6,5-B]indol-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, modulating their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole-3-thiol: A similar compound with a thiol group instead of an amine group.
1,2,4-Triazino[5,6-b]indole-3-ylmethyl naphthalene-2-ol: A derivative with a naphthalene moiety attached.
tert-Butyl-substituted 1,2,4-triazino[5,6-b]indole: A compound with a tert-butyl group enhancing its biological activity
Uniqueness
9H-[1,2,4]Triazino[6,5-B]indol-3-amine is unique due to its specific fusion of the triazine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N5 |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
9H-[1,2,4]triazino[6,5-b]indol-3-amine |
InChI |
InChI=1S/C9H7N5/c10-9-12-7-5-3-1-2-4-6(5)11-8(7)13-14-9/h1-4H,(H,11,13)(H2,10,12,14) |
InChI Key |
DJAXAHYTLBCAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B14858116.png)


![1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14858125.png)


![[1-[(Phenylmethyl)amino]ethyl]-phosphonic acid dimethyl ester hydrochloride](/img/structure/B14858143.png)

![2-[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858152.png)

![methyl (1S,12S,14R,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B14858164.png)
![Ethyl [(tert-butoxycarbonyl)(cyanomethyl)amino]acetate](/img/structure/B14858167.png)

